N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine
Description
N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine (CAS: 60612-23-9) is a secondary amine featuring a 2-chlorobenzyl group attached to the nitrogen atom of an ethanamine backbone, which is substituted at the β-position with a thiophen-2-yl moiety. This compound is primarily recognized as an impurity (Impurity I(EP)) in pharmaceutical active ingredients, with its hydrochloride salt documented in pharmacopeial standards . Its structural uniqueness lies in the combination of aromatic chlorination and heterocyclic substitution, which influences its physicochemical and biological properties.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-thiophen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNS/c14-13-6-2-1-4-11(13)10-15-8-7-12-5-3-9-16-12/h1-6,9,15H,7-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOKHDKWKYGPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC2=CC=CS2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69061-17-2 | |
| Record name | N-[(2-Chlorophenyl)methyl]-2-thiopheneethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69061-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069061172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(2-chlorophenyl)methyl]thiophene-3-ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.118 | |
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| Record name | N-(2-CHLOROBENZYL)-2-(THIOPHEN-2-YL)ETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94MLO5QXPP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biological Activity
N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
1. Chemical Structure and Properties
This compound is characterized by the presence of a chlorobenzyl group and a thiophene moiety. Its molecular structure can be represented as follows:
- Molecular Formula : CHClN
- Molecular Weight : 219.68 g/mol
The compound is classified under the category of substituted amines and thiophene derivatives, which have been widely studied for their diverse biological activities.
2. Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobenzyl chloride with thiophen-2-yl ethanamine in the presence of a base. The reaction conditions may vary, but common solvents include ethanol or dimethylformamide (DMF).
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that compounds with similar structures demonstrate significant antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity Against Different Cell Lines
| Compound | Cell Line | IC (μM) |
|---|---|---|
| This compound | PC-3 (Prostate Cancer) | TBD |
| Doxorubicin | PC-3 | 0.912 |
| Compound A | MCF-7 (Breast Cancer) | TBD |
Note: TBD indicates that specific IC values for this compound are yet to be determined in some studies.
3.2 Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes, which are crucial in metabolic pathways and disease mechanisms:
-
α-Glucosidase Inhibition : Compounds similar to this compound have shown promising results as α-glucosidase inhibitors, which are beneficial in managing diabetes.
Table 2: Enzyme Inhibition Potency
Compound Enzyme IC (μM) This compound α-Glucosidase TBD Acarbose α-Glucosidase 841
3.3 Antioxidant Activity
The antioxidant properties are critical in combating oxidative stress-related diseases. Compounds derived from thiophene structures often exhibit significant radical scavenging activities.
4. Case Studies and Research Findings
Several studies have focused on the biological activities of thiophene derivatives, including this compound:
- Study on Anticancer Properties : A recent investigation assessed the cytotoxic effects of various thiophene derivatives against prostate cancer cell lines, revealing that some compounds exhibited lower IC values compared to standard treatments like doxorubicin .
- Enzymatic Assays : In vitro assays demonstrated that certain derivatives showed potent inhibition against β-glucuronidase and α-glucosidase, indicating their potential therapeutic applications in metabolic disorders .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound is compared below with analogs sharing structural motifs such as substituted benzyl groups, ethanamine backbones, and heterocyclic substituents. Key differences in pharmacological activity, synthesis, and applications are highlighted.
Substituent Variations on the Benzyl Group
a. Halogenation Position
- N-(2-Chlorobenzyl)-2-(2,4-dimethoxyphenyl)ethanamine (24H-NBCl): This derivative (compound 4 in ) replaces the thiophene ring with a 2,4-dimethoxyphenyl group. It acts as a 5-HT2A receptor agonist, demonstrating potent psychoactive effects in zebrafish models. The chlorinated benzyl group enhances receptor binding affinity compared to non-halogenated analogs .
- It exhibits antimycobacterial activity, emphasizing the role of halogen placement in modulating biological targeting .
b. Non-Halogenated Benzyl Analogs
- 2-Phenyl-N-(thiophen-2-ylmethyl)ethanamine (CAS: 774552-93-1, ): Replaces the 2-chlorobenzyl group with a simple phenyl ring.
Modifications to the Ethanamine Backbone
a. Chain Length Variations
- N-(2-Chlorobenzyl)-2-butanamine Hydrochloride (CAS: 1049773-97-8, ): Features a shorter butanamine chain (C4 vs. C2). This truncation likely reduces steric hindrance, affecting binding to targets like enzymes or receptors .
b. Heterocyclic Substitutions
- N-(1-(5-Chlorothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine (L1) (): A Schiff base with a piperazine ring and chlorothiophene moiety. This structural class demonstrates pancreatic lipase inhibition (IC50: 12.3 µM for L1), highlighting how imine formation and extended heterocycles enhance enzyme targeting .
- 5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(2-(thiophen-2-yl)ethyl)-1H-indole-2-carboxamide (19) (): Retains the thiophen-2-yl group but incorporates a sulfonated indole carboxamide. This derivative shows antiviral activity (HIV-1 RT inhibition), emphasizing the role of sulfonyl groups in enhancing potency .
Physicochemical Properties
- Thermal Stability : Schiff base analogs (e.g., L1–L3 in ) exhibit lower thermal stability (decomposition >200°C) due to imine bond lability, whereas the target compound’s secondary amine structure confers greater stability .
Preparation Methods
Preparation via Reaction of (2-Thien-2-yl)ethylamine with 2-Chlorobenzyl Chloride
- The compound can be synthesized by reacting (2-thien-2-yl)ethylamine with 2-chlorobenzyl chloride in toluene.
- The reaction is conducted under stirring for an extended period (approximately 70 hours) at ambient conditions.
- An aqueous phase is present to facilitate the reaction.
| Parameter | Details |
|---|---|
| Reactants | (2-Thien-2-yl)ethylamine, 2-Chlorobenzyl chloride |
| Solvent | Toluene |
| Reaction Time | 70 hours |
| Reaction Medium | Biphasic (organic and aqueous) |
| Temperature | Ambient |
| Yield | Satisfactory but process costly due to anhydrous conditions required in earlier steps |
- The starting amine (2-thien-2-yl)ethylamine is industrially available.
- The process involves preparation of benzenesulfonate intermediates from 2-thienyl-2-ethanol, which is obtained via ethylene oxide reaction on organolithium reagents.
- The overall process is expensive and requires rigorously anhydrous conditions in the initial steps, increasing operational complexity and cost.
Preparation via Catalytic Hydrogenation of 2-Thiophene Acetonitrile with 2-Chlorobenzylamine
- A more recent and efficient method involves the catalytic hydrogenation of 2-thiophene acetonitrile with 2-chlorobenzylamine.
- This method uses a hydrogenation catalyst such as Raney nickel or palladium on activated carbon.
- Reaction parameters are optimized for pressure, temperature, and solvent to maximize yield and purity.
Reaction Conditions and Parameters:
| Parameter | Details |
|---|---|
| Reactants | 2-Thiophene acetonitrile, 2-Chlorobenzylamine |
| Catalyst | Raney nickel or Pd on activated carbon |
| Hydrogen Pressure | 10–100 bars (preferably 25–70 bars) |
| Temperature | < 80 °C (preferably 40–60 °C) |
| Solvent | Methanol or other inert organic solvents (can be solvent-free) |
| Molar Ratio (2-chlorobenzylamine : 2-thiophene acetonitrile) | 1–5 (Pd catalyst: 1–2; Raney Ni: 2–4) |
| Reaction Time | Until theoretical hydrogen uptake (~several hours) |
- After hydrogenation, the catalyst is filtered off.
- The solvent is evaporated under reduced pressure.
- The product is isolated by distillation under vacuum or by precipitation as its hydrochloride salt.
- The hydrochloride salt is crystallized from isopropyl ether in the presence of 6N hydrochloric acid, filtered, washed, and dried.
| Parameter | Details |
|---|---|
| Yield | Approximately 80% based on 2-thiophene acetonitrile consumed |
| Melting Point (Hydrochloride) | 145–147 °C |
| Purity | Confirmed by infrared spectroscopy and elemental analysis |
- The process allows recovery of excess 2-chlorobenzylamine by distillation or salt formation.
- The hydrogenation can be carried out with gradual addition of 2-thiophene acetonitrile to the amine and catalyst under hydrogen atmosphere.
- This method is more cost-effective and operationally simpler compared to the sulfonate route, avoiding the need for strictly anhydrous conditions.
Summary Table of Preparation Methods
| Method | Key Reactants | Catalyst/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| (2-Thien-2-yl)ethylamine + 2-Chlorobenzyl chloride | (2-Thien-2-yl)ethylamine, 2-Chlorobenzyl chloride | Stirring in toluene, aqueous phase, 70 h | Moderate | Requires anhydrous conditions, costly |
| Catalytic hydrogenation of 2-thiophene acetonitrile + 2-chlorobenzylamine | 2-Thiophene acetonitrile, 2-Chlorobenzylamine | Raney Ni or Pd catalyst, H2 pressure 10–100 bar, 40–60 °C, methanol solvent | ~80% | More efficient, scalable, easier purification |
Q & A
Basic: What are the standard synthetic protocols for N-(2-Chlorobenzyl)-2-(thiophen-2-yl)ethanamine, and how can purity be optimized?
Methodological Answer:
The synthesis typically involves a reductive amination or nucleophilic substitution strategy. For example, 2-(thiophen-2-yl)ethanamine (precursor) can react with 2-chlorobenzyl chloride in the presence of a base like triethylamine. Key steps include:
- Reaction Conditions: Use dry toluene or dichloromethane as solvents at 0–25°C for 12–24 hours .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol yields the free base. For hydrochloride salts, treat with HCl gas in diethyl ether .
- Yield Optimization: Control stoichiometry (1:1.2 molar ratio of amine to benzyl halide) and inert atmosphere (N₂/Ar) to minimize side reactions like over-alkylation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
